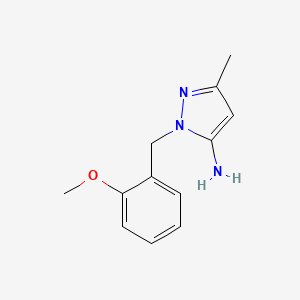

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Description

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (CAS: 957313-20-1) is a pyrazole derivative characterized by a 2-methoxybenzyl group at position 2 and a methyl group at position 5 of the pyrazole ring. Its molecular weight is 217.27 g/mol, and it is typically available at 95% purity .

Properties

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHFKQSEHNXHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205723 | |

| Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957313-20-1 | |

| Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957313-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylpyrazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Amination: The final step involves the introduction of the amine group at position 3 of the pyrazole ring. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyrazole derivatives, highlighting key structural differences and their implications:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) may enhance resonance stabilization compared to the electron-withdrawing 3-chlorophenyl group in CAS 40401-41-0. This difference could influence binding affinity in enzyme inhibition .

- Heterocyclic vs.

- Dimethoxy Substitution : The 3,4-dimethoxy analog (CAS 957507-56-1) exhibits a higher molecular weight and increased steric bulk, which may affect membrane permeability .

Pharmacological and Physicochemical Properties

- Lipophilicity : The 3-chlorophenyl derivative (LogP ~2.5 estimated) is more lipophilic than the target compound (LogP ~1.8), suggesting differences in membrane penetration .

- Thermal Stability : Pyrazoles with electron-donating groups (e.g., methoxy) generally exhibit higher thermal stability due to resonance effects, as observed in crystallographic studies (e.g., ) .

- Biological Activity : highlights pyrazole derivatives as Aurora A kinase inhibitors, implying that the target compound may share similar mechanisms .

Biological Activity

Introduction

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, with the molecular formula and a molecular weight of 217.27 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with various biological targets.

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.27 g/mol |

| CAS Number | 957313-20-1 |

| MDL Number | MFCD07186337 |

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include anti-inflammatory effects and anticancer properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and other molecular targets.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit COX enzymes, particularly COX-2. Recent studies have shown that compounds structurally similar to this compound can effectively reduce inflammation by blocking the production of prostaglandins, which are mediators of inflammation.

Case Study: COX Inhibition

In a study evaluating a series of novel pyrazole derivatives, compounds were tested for their COX-2 inhibitory activity. The results indicated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, demonstrating significant anti-inflammatory potential:

| Compound | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|

| T3 | 0.781 | 5.96 |

| T5 | 0.781 | 7.16 |

These findings suggest that modifications in the pyrazole structure can enhance selectivity and potency against COX-2, which is crucial for developing safer anti-inflammatory drugs.

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Research has highlighted their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that certain pyrazole compounds can selectively inhibit cancer cell growth:

| Cell Line | Compound Tested | Activity |

|---|---|---|

| A549 | T2 | Active |

| HepG2 | T6 | Active |

The mechanism behind this activity often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:

- COX Enzymes : Inhibition leads to reduced inflammatory mediators.

- Apoptosis Pathways : Induction of programmed cell death in cancer cells.

- Signal Transduction : Modulation of pathways such as NF-kB and MAPK that are crucial in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using propenones and hydrazine derivatives, followed by cyclization. For example, substituted pyrazolines are often synthesized by reacting hydrazine with α,β-unsaturated ketones under acidic conditions . To optimize purity, column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are recommended. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆ or CDCl₃) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Crystals can be grown via slow evaporation of a saturated DCM/ethanol solution. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze crystallographic data, with ORTEP-3 for graphical representation . Complementary techniques include FTIR (to confirm functional groups like NH₂ and C-O-C) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific toxicological data are limited, general precautions for aromatic amines apply. Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. Store in a tightly sealed container under inert gas (argon or nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like PARP proteins can predict binding affinity, using PDB structures (e.g., 3L3M for PARP-1). Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates electronic properties (HOMO-LUMO gap, molecular electrostatic potential) to identify reactive sites . ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic profiles, including blood-brain barrier permeability and cytochrome P450 interactions .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation of the methoxy-benzyl group). Variable-temperature NMR (VT-NMR) in DMSO-d₆ can resolve splitting by slowing conformational exchange. For complex cases, 2D NMR (COSY, HSQC) clarifies coupling relationships. Cross-validate with computational NMR (GIAO method at DFT level) to match experimental shifts .

Q. What strategies are effective in studying the environmental stability of this compound?

- Methodological Answer : Conduct accelerated degradation studies under varying pH (1–13), UV light, and temperatures (25–60°C). Analyze degradation products via LC-MS/MS (Q-TOF instrument). Use OECD Guideline 307 for soil stability testing. Hydrolysis mechanisms can be modeled computationally (Gaussian 09, transition state theory) .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

- Methodological Answer : SC-XRD provides solid-state conformation, while NMR reflects solution dynamics. If discrepancies occur (e.g., benzyl group orientation), analyze solvent effects via molecular dynamics simulations (AMBER or GROMACS). Polar solvents (e.g., water) may stabilize specific conformers. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state packing .

Q. What experimental controls are critical in biological activity assays for this compound?

- Methodological Answer : Include positive controls (e.g., olaparib for PARP inhibition) and vehicle controls (DMSO <0.1%). For cytotoxicity assays (MTT or resazurin), validate using a cell line with known PARP expression (e.g., MDA-MB-436). Use shRNA knockdowns to confirm target specificity. Replicate assays in triplicate and analyze via ANOVA with post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.